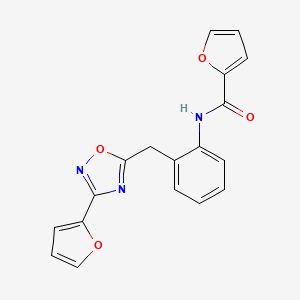

N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)furan-2-carboxamide

Description

This compound features a 1,2,4-oxadiazole core substituted with a furan-2-yl group at position 3, connected via a methylene bridge to a phenyl ring. The phenyl ring is further linked to a furan-2-carboxamide moiety.

Propriétés

IUPAC Name |

N-[2-[[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]methyl]phenyl]furan-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13N3O4/c22-18(15-8-4-10-24-15)19-13-6-2-1-5-12(13)11-16-20-17(21-25-16)14-7-3-9-23-14/h1-10H,11H2,(H,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUVDWVVTOKTGNI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC2=NC(=NO2)C3=CC=CO3)NC(=O)C4=CC=CO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis typically begins with the preparation of 3-(furan-2-yl)-1,2,4-oxadiazole. This can be achieved via a cyclization reaction between furan-2-carbohydrazide and a nitrile oxide. Following that, the compound is then subjected to further reactions to introduce the carboxamide group.

Typical reaction conditions:

Solvent: Dimethylformamide (DMF)

Catalyst: 1,2,4-oxadiazole is formed using copper (I) chloride (CuCl) as a catalyst.

Temperature: Generally, around 100-120°C for the cyclization step.

Industrial Production Methods

Given its complexity, industrial production may involve multi-step synthesis in batch reactors, with careful control over reaction conditions to maximize yield and purity. The methods may include continuous flow chemistry to enhance scalability and efficiency.

Analyse Des Réactions Chimiques

Types of Reactions It Undergoes

N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)furan-2-carboxamide can undergo several chemical reactions, including:

Oxidation: The furan ring is susceptible to oxidation under strong oxidizing conditions, forming corresponding diketones.

Reduction: The compound can be reduced at the amide bond under specific conditions, typically using hydrogenation.

Substitution: The 1,2,4-oxadiazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

Reduction: Hydrogen gas (H2) with a palladium/carbon (Pd/C) catalyst.

Substitution: Alkyl halides (R-X) in the presence of a base like sodium hydride (NaH).

Major Products Formed from These Reactions

Oxidation of the furan ring leads to formation of diketones.

Reduction can yield primary amines.

Substitution products depend on the nature of the reagents used.

Applications De Recherche Scientifique

N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)furan-2-carboxamide finds diverse applications:

Chemistry: : Utilized in the synthesis of more complex heterocyclic compounds.

Biology: : Investigated for antimicrobial and antifungal properties.

Medicine: : Potential use in drug development due to its biological activity.

Industry: : Possible applications in the synthesis of advanced materials and polymers.

Mécanisme D'action

The biological activity of N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)furan-2-carboxamide may be attributed to its interaction with specific molecular targets:

Molecular Targets: : Enzymes involved in metabolic pathways.

Pathways Involved: : Inhibition of key enzymes could lead to its antimicrobial effects.

Comparaison Avec Des Composés Similaires

Key Structural and Functional Differences

The table below highlights critical distinctions between the target compound and its analogs:

*Hypothetical formula inferred from structural analogs.

Electronic and Pharmacokinetic Insights

- Oxadiazole vs. Oxazole : The 1,2,4-oxadiazole in the target compound offers greater metabolic stability compared to 1,2-oxazole derivatives (), due to its resonance-stabilized structure .

- Substituent Effects: Halogenation (Cl, Br): Chlorine and bromine improve binding via hydrophobic interactions but may reduce solubility () . Trifluoromethyl (CF₃): Enhances electron-withdrawing effects and resistance to oxidative metabolism () .

Research Findings and Docking Studies

- Antiviral Potential: Analogs like N-[4-[2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]-2-oxoethoxy]phenyl]furan-2-carboxamide () showed strong docking scores against viral targets, suggesting the target compound may share similar mechanisms .

- Computational Modeling : Density-functional theory (DFT) studies () underpin the electronic behavior of these compounds, critical for predicting reactivity and binding .

Activité Biologique

N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)furan-2-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant data, case studies, and research findings.

Structural Overview

The molecular formula of N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)furan-2-carboxamide is C18H17N3O4, with a molecular weight of approximately 339.3 g/mol. The compound incorporates furan and oxadiazole rings, which are known for their biological significance, particularly in antimicrobial and anticancer activities.

Antimicrobial Properties

Research indicates that compounds containing furan and oxadiazole moieties often exhibit antimicrobial properties. For instance, derivatives of oxadiazoles have shown significant activity against various bacterial strains. Preliminary studies suggest that N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)furan-2-carboxamide may possess similar antimicrobial capabilities .

| Compound | Activity | Target Organisms |

|---|---|---|

| N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)furan-2-carboxamide | Potential Antimicrobial | Bacteria (e.g., E. coli, Staphylococcus aureus) |

| 5-Furan derivatives | Significant Antibacterial | Various strains including Gram-positive and Gram-negative bacteria |

Anticancer Activity

The anticancer potential of 1,2,4-oxadiazole derivatives has been well-documented. For example, certain oxadiazole-based compounds have demonstrated cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and U937 (leukemia) with IC50 values in the low micromolar range .

In one study involving related compounds, it was observed that modifications in the structure significantly influenced their antiproliferative activities. The presence of electron-donating or withdrawing groups on the aromatic rings affected their interaction with cancer cell targets .

| Cell Line | IC50 Value (µM) | Reference Compound |

|---|---|---|

| MCF-7 | 0.65 - 15.63 | Tamoxifen |

| U937 | 0.12 - 2.78 | Doxorubicin |

The mechanism by which N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)furan-2-carboxamide exerts its biological effects is still under investigation. However, similar compounds have been reported to induce apoptosis in cancer cells through pathways involving p53 expression and caspase activation . Molecular docking studies suggest that these compounds may interact with specific receptors or enzymes critical to tumor progression.

Case Studies

Several studies have focused on the biological activity of compounds structurally similar to N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)furan-2-carboxamide:

- Study on Oxadiazole Derivatives : A series of oxadiazole derivatives were tested for their cytotoxicity against various cancer cell lines. Some exhibited higher potency than established chemotherapeutics like doxorubicin and tamoxifen .

- Antimicrobial Evaluation : Another research effort evaluated the antibacterial properties of furan-containing compounds against both Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives showed superior activity compared to traditional antibiotics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.